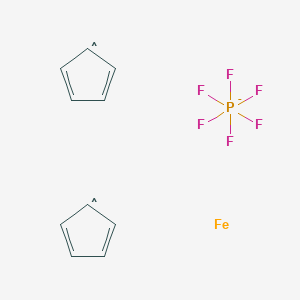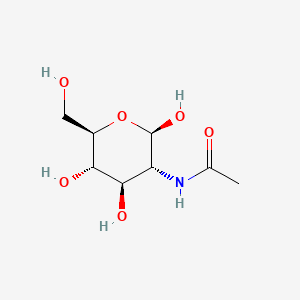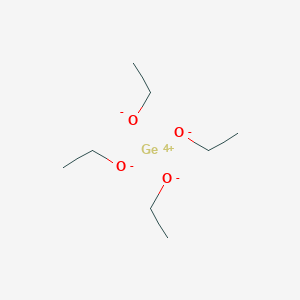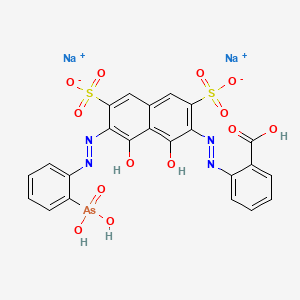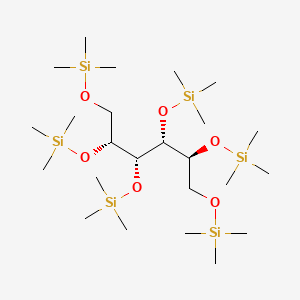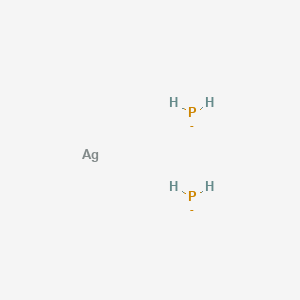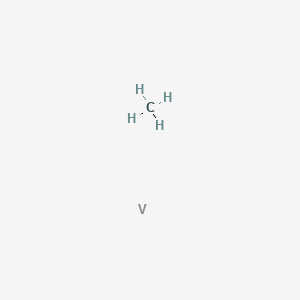
Vanadium monocarbide
Übersicht
Beschreibung
Vanadium monocarbide (VC) is an oxygen-free refractory metal-like compound . It has a linear formula VC and a molecular weight of 62.95 . It is used in various applications due to its high thermal and electrical conductivity, significant hardness, and chemical inertness .
Synthesis Analysis
Vanadium carbides are produced using several methods, including synthesis from simple substances (metals and carbon), metallothermal and carbothermal reduction . A specific method involves mechanical alloying, where O, C, and Mg powders are placed in a planetary ball mill and sampled after different milling times .
Chemical Reactions Analysis
Vanadium forms with carbon plenty of chemical compounds . The TG and DTG curves show three distinguishable different reaction steps, indicated by the slope change over the course of the reaction .
Physical And Chemical Properties Analysis
Vanadium carbides are characterized by their refractoriness, high chemical resistance in a variety of aggressive environments, high values of hardness, thermal and electrical conductivity . They are used as surfacing materials for the application of wear-resistant coatings to steel products .
Wissenschaftliche Forschungsanwendungen
Refractory Material
Vanadium carbide is known for its hardness and other unique properties, making it a valuable refractory material . It has a high melting point of 2684 °C, a hardness of 9–9.5 Mohs, and an elastic modulus of about 380 GPa .
Synthesis Process
The synthesis of vanadium carbide is often associated with the utilization of expensive active metals, such as aluminum, calcium, and magnesium, as a reducing agent to extract the vanadium metal from its corresponding oxide, followed by carbidization . A promising, straightforward, and less energy-intensive route is the mechanical activation to synthesize vanadium carbide from its corresponding oxide and carbon source .
Metallurgy
Vanadium carbide is important in different fields such as metallurgy due to its various unique properties, such as high hardness, high melting point, high temperature strength, high thermal conductivity, and high chemical stability .
Electronics
Vanadium carbide’s unique properties also make it valuable in the field of electronics .
Cutting Tools
Vanadium carbide is used in the production of cutting tools. Its hardness and other properties enable it to withstand the wear and tear associated with cutting operations .
Catalysts
Vanadium carbides have attracted much attention as highly active catalysts in both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) .
Hardfacings
Vanadium carbide reinforced FeCrVC hardfacings have become important to improve the lifetime of tools suffering abrasive and impact loads . The microstructural properties of such hardfacings enable the primary VCs to act as obstacles against the penetrating abrasive .
Cemented Carbide Additive
Vanadium carbide is used as an additive to cemented carbide to refine the carbide crystals and thereby get an increased hardness of the inserts .
Zukünftige Richtungen
Vanadium monocarbide VC1–x is considered as a potential material for ultra-high temperature applications . Low-activation vanadium alloys, with the reference composition of V–4Cr–4Ti have been considered as one of the most promising candidate materials for structural components such as the blanket in future fusion reactors .
Wirkmechanismus
Target of Action
Vanadium Carbide (VC) primarily targets the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) . These reactions are crucial in the field of energy production, particularly in the context of renewable energy sources like hydrogen.
Mode of Action
VC interacts with its targets (HER and OER) by acting as a catalyst. It is metallic, which enables efficient electron transport from the bulk to the surface of the catalysts . This property is essential for the catalytic activity of VC in these reactions.
Biochemical Pathways
The primary biochemical pathway affected by VC is the hydrogen evolution reaction (HER) via water electrolysis . This process involves the conversion of water into hydrogen, a clean and renewable energy carrier. VC acts as a catalyst in this reaction, enhancing its efficiency.
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the case of VC, we can discuss its analogous properties in the context of its catalytic activity. VC exhibits excellent performance in the HER but shows poor activity in the OER . The efficiency of VC as a catalyst in these reactions can be influenced by factors such as surface energy, hydrogen adsorption energy, and crystal formation energy .
Result of Action
The primary result of VC’s action is the efficient production of hydrogen through the HER . This process is crucial for the development of renewable energy sources, as hydrogen is a clean, renewable, and abundant energy carrier. Additionally, VC is used as an additive to cemented carbide to refine the carbide crystals and thereby increase the hardness of the inserts .
Action Environment
The action of VC can be influenced by environmental factors. For instance, although VC is thermodynamically stable, it converts to V2C at higher temperatures . Furthermore, the emergence of natural carbon vacancies can give rise to large surface energy, proper hydrogen adsorption energy, low crystal formation energy, and weak bond strength in VC , which can influence its catalytic activity.
Eigenschaften
IUPAC Name |
methane;vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.V/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORXZVFEOLUTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.984 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Vanadium carbide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
11130-21-5, 12070-10-9 | |
| Record name | Vanadium carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium carbide (VC) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium carbide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium carbide (VC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)

